Scientific Field: Agriculture, Pest Control
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been widely used to control pests in rice fields . It is used against pests like Cnaphalocrocis medinalis, Nilaparvata lugens Stal, and Chilo suppressalis .
Methods of Application: A low-cost and scalable wet media milling technique was employed to prepare a chlorantraniliprole nanosuspension . The nanosuspension exhibited superior dispersibility, as well as superior foliar wetting and retention performances, which further enhanced its bioavailability against pests .
Results or Outcomes: The nanosuspension dosage could be reduced by about 40% while maintaining a comparable efficacy to that of the commercial suspension concentrate (SC) . The chlorantraniliprole nanosuspension showed lower residual properties, a lower toxicity to non-target zebrafish, and a smaller effect on rice quality .
Scientific Field: Agriculture, Food Safety
Summary of the Application: Chlorantraniliprole is used in lychee production for pest control . A study was conducted to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Methods of Application: A method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes: Terminal residue concentrations in whole litchi and pulp were determined as 0.008–0.45 mg/kg and ≤0.001 mg/kg .
Scientific Field: Entomology, Pest Control
Summary of the Application: Chlorantraniliprole has been found to be highly toxic to Spodoptera litura, a serious pest of many agricultural crops . It can be used as an alternative insecticide in the attracticide for controlling S. litura moths .
Methods of Application: The study involved screening 15 commonly used insecticides for toxicity against S. litura moths .
Results or Outcomes: Chlorantraniliprole was found to have the highest levels of toxicity (LC50 of 0.56 mg a.i. L−1) . After exposure to the low lethal concentration LC50 of chlorantraniliprole, fecundity of the moths was substantially reduced .
Summary of the Application: Chlorantraniliprole is used in cotton fields to control pests like the black cutworm, Agrotis ipsilon, and the bollworm, Helicoverpa zea .
Methods of Application: Foliar applications of Chlorantraniliprole were applied at different rates for leaves . The residual concentrations of Chlorantraniliprole were detected in the leaves up to 28 days after treatment .
Results or Outcomes: The application of Chlorantraniliprole in open field conditions was found to be harmless to natural enemies like coccinellids and spiders . After 52 generations of selection with Chlorantraniliprole, about 48.17-fold resistance was observed .
Methods of Application: Studies were conducted to investigate the resistance development of P. xylostella to Chlorantraniliprole .
Results or Outcomes: The results showed that the resistance of P. xylostella to Chlorantraniliprole has become increasingly serious . . xylostella to Chlorantraniliprole decreased from 423.95- to 316.42-fold, compared with the same generation of control larvae .
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vegetable crops including potatoes, sugar beets, lettuce, broccoli, soybeans, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds, rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain .
Methods of Application: The application methods vary depending on the specific crop. For example, in lychee production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
Summary of the Application: Chlorantraniliprole is used in apple orchards to control pests like the green apple aphid and the codling moth, Cydia pomonella .
Methods of Application: The study involved investigating the impact of Chlorantraniliprole on the aphidophagous guild and the repercussions on the biological control on the most common secondary pest in apple orchards, green aphids Aphis spp (Hemiptera: Aphididae) .
Methods of Application: Studies were conducted to investigate the effectiveness of Chlorantraniliprole in suppressing the tomato leaf miner population collected from the southern area of Bosnia and Herzegovina .
Results or Outcomes: The concentrations of applied insecticides had different effectiveness against Tuta absoluta . Insecticides based on active substances: Chlorantraniliprole, Methoxyfenozide and Emamectin benzoate, which were applied in two different concentrations, had no significant effect on reducing the resistance of Tuta absoluta .
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vineyards .
Methods of Application: The application methods vary depending on the specific crop. For example, in wine production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in wines .
Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class, known for its selective toxicity to insects. The chemical name is 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide, and its empirical formula is C18H14BrClN5O2. First registered with the United States Environmental Protection Agency in 2008, chlorantraniliprole acts primarily by targeting ryanodine receptors in insects, leading to an uncontrolled release of calcium ions, which disrupts normal muscle function and results in paralysis and death .
Chlorantraniliprole acts as a ryanodine receptor activator. Ryanodine receptors are calcium channels located in the muscles of insects. When Chlorantraniliprole binds to these receptors, it disrupts calcium regulation within the insect's muscle cells, leading to paralysis and ultimately death []. This mode of action is selective to insects and has minimal impact on mammals due to differences in ryanodine receptor structure between insects and mammals.
Chlorantraniliprole is considered a reduced-risk insecticide by the U.S. Environmental Protection Agency (EPA) due to its low toxicity to mammals, birds, and beneficial insects []. However, it can be harmful to aquatic organisms such as fish and invertebrates. Precautions should be taken to avoid contaminating bodies of water during application.
Chlorantraniliprole undergoes various chemical transformations in different environments. Its stability varies with pH levels; it is stable at pH 4 and 7 but hydrolyzes rapidly at pH 9 with a half-life of approximately 10 days . Photolytic degradation occurs under light exposure, with a half-life of about 0.37 days in aqueous buffer solutions at neutral pH . The compound is also subject to metabolic breakdown in biological systems, producing several metabolites that are generally less toxic than the parent compound .
The primary mode of action of chlorantraniliprole involves the activation of insect ryanodine receptors, leading to excessive calcium release from the sarcoplasmic reticulum in muscle cells. This mechanism results in paralysis and death in various insect pests, including those from the orders Lepidoptera, Orthoptera, Coleoptera, Diptera, and Hemiptera . Importantly, chlorantraniliprole exhibits a high degree of selectivity for insect ryanodine receptors compared to mammalian receptors, which minimizes its toxicity to non-target organisms .
Chlorantraniliprole can be synthesized through a multi-step chemical process involving various organic reactions. The synthesis typically begins with the preparation of key intermediates such as substituted pyrazoles and phenyl derivatives. The final coupling reaction forms the anthranilic diamide structure. Specific details on the exact synthetic pathways are proprietary but generally involve reactions such as bromination, acylation, and cyclization .
Chlorantraniliprole is widely used in agriculture as an insecticide for a variety of crops including fruits (such as apples and grapes), vegetables, and ornamentals. Its effectiveness against key agricultural pests has made it a preferred choice for integrated pest management strategies. The compound is available in several formulations including suspension concentrates and water-dispersible granules .
Research indicates that chlorantraniliprole interacts minimally with mammalian systems due to its selective binding to insect ryanodine receptors. Toxicological studies have shown that it is not genotoxic or carcinogenic . In animal metabolism studies, chlorantraniliprole is absorbed rapidly and excreted primarily via feces within 48-72 hours after administration . This rapid metabolism contributes to its low toxicity profile in non-target species.
Chlorantraniliprole shares structural similarities with other anthranilic diamides but exhibits unique properties that enhance its selectivity and efficacy. Below are some similar compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Thiamethoxam | N-(2-chloro-5-thiazolyl)methyl-N'-nitro-N''-methylurea | Broad-spectrum activity; neurotoxic effects |
Flubendiamide | 1-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide | Targets ryanodine receptors; lower toxicity to bees |
Indoxacarb | (S)-N-[[(Z)-2-(4-chlorophenyl)thio]-(Z)-2-(methoxyimino)acetyl]-L-valine methyl ester | Acts on sodium channels; greater mammalian toxicity |
Chlorantraniliprole's specificity for insect ryanodine receptors distinguishes it from these compounds, making it an effective option for pest control without significant risk to beneficial insects or mammals .
Chlorantraniliprole represents a significant advancement in insecticide chemistry, belonging to the anthranilic diamide class of compounds that selectively target insect ryanodine receptors [1] [2] [3]. This comprehensive analysis examines the synthetic pathways and industrial production methods for chlorantraniliprole, focusing specifically on key intermediate synthesis, optimized reaction methodologies, scalable coupling reactions, and green chemistry approaches in manufacturing. The compound's molecular structure, featuring a complex arrangement of pyrazole, pyridine, and chlorinated benzene moieties, necessitates sophisticated synthetic strategies that balance efficiency, cost-effectiveness, and environmental considerations.
The industrial production of chlorantraniliprole has evolved significantly since its initial development, with multiple synthetic routes emerging to address the challenges of complex multi-step synthesis and the need for cost-effective, scalable manufacturing processes [4] [5]. Current market dynamics indicate substantial growth in production capacity, with domestic Chinese production capacity expanding from 86,000 tonnes per annum to over 200,000 tonnes per annum within a four-month period in 2023, highlighting the intense competition and rapid scaling in chlorantraniliprole manufacturing [4].
The most widely adopted industrial method involves direct chlorination using chlorine gas in 1,2-dichloroethane solvent at elevated temperatures. This process, documented in multiple patent applications, achieves yields of approximately 98.1% under optimized conditions [7]. The reaction typically proceeds at 50°C for three hours, with careful temperature control being essential to prevent over-chlorination and maintain regioselectivity [6] [8]. The high yield obtained through this method makes it particularly attractive for large-scale manufacturing, despite the handling challenges associated with chlorine gas.
Recent developments have explored alternative chlorination reagents to address safety and environmental concerns associated with chlorine gas handling [8] [9]. N-chlorosuccinimide (NCS) has emerged as a viable alternative, offering improved safety profiles and more controlled reaction conditions [10]. The NCS-mediated chlorination typically requires slightly elevated temperatures around 12°C and can be conducted in aqueous alkaline media, specifically using potassium tert-butoxide solutions [10].
Another innovative approach involves the use of sulfuryl chloride as a chlorinating agent in glacial acetic acid solvent [11]. This method provides good selectivity for the desired 5-chloro substitution pattern while operating under milder conditions than chlorine gas protocols. The sulfuryl chloride method typically achieves yields in the range of 85-90%, making it commercially viable despite being slightly lower than the direct chlorination approach [11].
Industrial optimization of 2-amino-3-methyl-5-chlorobenzoate synthesis focuses heavily on reaction temperature control, solvent selection, and workup procedures [9]. Temperature management proves critical, as elevated temperatures can lead to multiple chlorination products, while insufficient heating results in incomplete conversion [6] [8]. The optimal temperature range of 45-55°C represents a balance between reaction rate and selectivity.
Solvent recovery and recycling constitute significant economic factors in large-scale production [7]. 1,2-dichloroethane, while effective as a reaction medium, requires careful handling due to its toxicity and environmental impact. Industrial processes typically incorporate sophisticated distillation and purification systems to enable solvent reuse, with recovery rates exceeding 95% being standard in modern facilities [4].
The workup and purification procedures have been streamlined for industrial applications, typically involving aqueous extraction followed by crystallization [8] [7]. The high melting point of 2-amino-3-methyl-5-chlorobenzoate (239-243°C) facilitates purification through recrystallization, with typical industrial purities exceeding 99% being readily achievable [12].
The synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, commonly referred to as "K acid" in the industry, represents one of the most challenging aspects of chlorantraniliprole production [13] [14] [15]. This key intermediate requires the construction of a substituted pyrazole ring system with precise regioselectivity and the incorporation of both bromine and carboxylic acid functionalities [16] [17].
The most widely adopted synthetic route begins with the formation of the pyrazole ring through cyclization of appropriate precursors [18] [13]. A common approach involves the reaction of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions, yielding 3-amino-5-methylpyrazole as an initial intermediate [18]. This intermediate subsequently undergoes diazotization followed by Sandmeyer reaction conditions to introduce the bromine substituent, typically achieving yields in the range of 65-70% [18].
Recent patent literature describes optimized synthetic routes that improve both yield and environmental sustainability [14] [19]. One notable advancement involves the use of 2,3,6-trichloropyridine as an alternative starting material, replacing the more expensive and difficult-to-synthesize 2,3-dichloropyridine [20]. This modification addresses supply chain challenges while potentially reducing raw material costs.
The improved synthetic sequence typically involves initial hydrazinolysis of the trichloropyridine derivative, followed by cyclization with diethyl maleate under carefully controlled conditions [20]. The reaction parameters, including temperature (typically 60-80°C), solvent selection (ethanol or acetonitrile), and reaction time (4-6 hours), have been optimized to maximize yield while minimizing side product formation [13] [14].
Bromination of the pyrazole intermediate represents a critical step requiring precise control to achieve regioselectivity [14] [17]. The most effective methods employ N-bromosuccinimide (NBS) or molecular bromine in the presence of suitable catalysts [19]. Temperature control during bromination proves essential, with optimal conditions typically ranging from 0-10°C to prevent multiple bromination and decomposition reactions.
Industrial-scale production of K acid has benefited from significant process improvements focused on yield optimization and waste reduction [14] [15]. Modern facilities typically employ continuous flow reactors for critical steps, enabling better temperature control and more consistent product quality [20]. These systems also facilitate easier scale-up and reduced batch-to-batch variability.
Purification strategies have evolved to address the challenges associated with the polar nature of the carboxylic acid functionality [16] [21]. Contemporary industrial processes typically employ a combination of crystallization and chromatographic techniques, with the development of efficient crystallization conditions being particularly important for large-scale operations [19]. The high melting point of K acid (197-201°C) facilitates purification through thermal methods [21].
Solvent selection and recovery represent significant economic and environmental considerations in K acid production [14] [17]. Acetonitrile has emerged as the preferred solvent for many steps due to its excellent solvating properties and relatively straightforward recovery [14]. Industrial facilities typically achieve solvent recovery rates exceeding 90%, with sophisticated distillation systems enabling multiple reuse cycles [4].
The final coupling reaction between 2-amino-3-methyl-5-chlorobenzoate and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid represents the culmination of the chlorantraniliprole synthesis [1] [22] [23]. Traditional industrial approaches rely heavily on methanesulfonyl chloride (MsCl) as an activating agent, coupled with 3-methylpyridine as a base [24] [25]. This methodology, while effective, presents significant economic and environmental challenges due to the high cost of methanesulfonyl chloride and the generation of substantial waste streams [25] [20].
The conventional coupling reaction typically proceeds under carefully controlled low-temperature conditions, usually maintained between 0-5°C to prevent side reactions and degradation [24] [23]. The reaction sequence involves initial formation of an acid chloride intermediate through treatment with methanesulfonyl chloride, followed by nucleophilic attack by the amine component [25]. Yields typically range from 81-92% under optimized conditions, making this approach commercially viable despite its limitations [22] [24].
Recent developments have focused on alternative coupling strategies that address the economic and environmental limitations of traditional methanesulfonyl chloride-based approaches [25] [20]. One promising alternative involves the use of phosgene as an activating agent, enabling direct one-pot synthesis with reduced reagent consumption [25]. This approach, while requiring careful handling due to phosgene toxicity, offers significant economic advantages and generates cleaner byproduct streams [25].
The phosgene-based coupling typically employs acetonitrile as solvent and operates at temperatures between 0-10°C [25]. The reaction sequence involves initial formation of an intermediate oxazinone species, which subsequently undergoes aminolysis with monomethylamine to yield the final chlorantraniliprole product [25]. This approach achieves yields comparable to traditional methods while reducing overall reagent costs by approximately 15% [20].
Advanced coupling methodologies have also explored the use of other activating agents, including 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) [18]. These reagents, commonly employed in peptide synthesis, offer excellent coupling efficiency under mild conditions [18]. The HOBt/EDCI system typically operates at room temperature after initial low-temperature activation, achieving yields of 90-95% with reduced waste generation [18].
Industrial coupling processes have benefited significantly from process integration strategies that combine multiple synthetic steps into streamlined sequences [23] [26]. Modern facilities increasingly employ telescoped approaches that eliminate intermediate isolation steps, reducing both processing time and material losses [26]. These integrated processes typically maintain intermediates in solution, transferring them directly to subsequent reaction vessels [27].
Temperature control throughout the coupling sequence represents a critical optimization parameter [23] [20]. While initial activation steps typically require low temperatures (0-5°C), subsequent coupling reactions often benefit from controlled warming to room temperature [18] [23]. This temperature profile balances reaction rate with selectivity, minimizing side product formation while maintaining acceptable reaction times.
Workup and purification procedures for the final coupling have been extensively optimized for industrial applications [23] [26]. Modern processes typically employ direct crystallization from the reaction mixture following appropriate pH adjustment [25] [23]. The crystallization conditions, including solvent composition, temperature, and seeding protocols, have been refined to consistently produce high-purity chlorantraniliprole suitable for formulation [28].
Green chemistry principles have increasingly influenced chlorantraniliprole manufacturing, with particular emphasis on solvent selection, waste reduction, and energy efficiency [29] [5] [30]. Traditional synthetic routes often employed chlorinated solvents and generated significant waste streams, prompting the development of more environmentally sustainable alternatives [3] [30].
Modern green chemistry approaches prioritize the use of less toxic solvents and implement comprehensive solvent recovery systems [30]. Acetonitrile has emerged as a preferred solvent for many steps due to its relatively low toxicity and excellent recovery characteristics [14] [23]. Industrial facilities typically achieve acetonitrile recovery rates exceeding 95% through sophisticated distillation systems, significantly reducing environmental impact and operating costs [4].
Water-based reaction systems have been explored for specific synthetic steps, particularly in the synthesis of key intermediates [10] [9]. Aqueous alkaline conditions using potassium tert-butoxide have proven effective for certain chlorination reactions, eliminating the need for organic solvents entirely [10]. These aqueous systems also facilitate easier workup procedures and reduce waste generation.
Continuous flow processing represents a significant advancement in green chemistry approaches to chlorantraniliprole manufacturing [20] [4]. These systems offer multiple environmental and economic advantages, including improved energy efficiency, reduced solvent consumption, and enhanced process control [20]. Modern continuous flow reactors enable precise temperature and residence time control, optimizing reaction conditions while minimizing waste generation.
The implementation of continuous flow systems has been particularly successful for temperature-sensitive reactions such as the final coupling steps [23] [20]. These systems maintain consistent reaction conditions and enable rapid quenching, reducing the formation of side products and improving overall yield [20]. Industrial facilities employing continuous flow processing typically report 10-15% improvements in overall process efficiency compared to traditional batch methods [4].
Automated continuous flow systems also facilitate real-time monitoring and optimization, enabling rapid response to process variations [20]. Advanced control systems can automatically adjust reaction parameters such as temperature, flow rates, and reagent ratios, maintaining optimal conditions throughout production runs [4].
Green chemistry approaches extend beyond synthetic methodology to encompass advanced formulation strategies that reduce environmental impact [29] [30]. Nanosuspension technology has emerged as a promising approach for enhancing the bioavailability and environmental profile of chlorantraniliprole [28] [30].
Wet media milling techniques enable the preparation of chlorantraniliprole nanosuspensions with average particle sizes around 56 nanometers [30]. These formulations demonstrate superior dispersibility and foliar retention compared to conventional suspension concentrates, potentially reducing the quantity of active ingredient required for effective pest control [28] [30]. The nanosuspension approach also eliminates the need for organic solvents in final formulations, significantly improving the environmental profile [30].
The development of nanosuspension formulations has been optimized for scalability, with wet media milling processes proven effective at industrial scales [28] [30]. Critical parameters including milling time (typically 2 hours), surfactant selection, and particle size distribution have been optimized to ensure consistent product quality and stability [30].
Contemporary chlorantraniliprole manufacturing increasingly incorporates circular economy principles aimed at minimizing waste generation and maximizing resource utilization [5] [3]. These approaches focus on the development of synthetic routes that generate useful byproducts or enable efficient recycling of waste streams [25] [20].
One notable advancement involves the development of synthetic routes that generate hydrogen chloride as a byproduct, which can be captured and utilized for pH adjustment in subsequent synthetic steps [20]. This approach eliminates the need for separate acid purchase while converting a potential waste stream into a useful process input [25].
Catalyst recovery and recycling systems have been implemented for synthetic steps requiring expensive catalysts [9]. Supported nano-iron catalysts used in certain synthetic steps can be recovered through filtration and washing, achieving multiple reuse cycles with maintained activity [9]. These recovery systems significantly reduce catalyst consumption and associated costs while minimizing waste generation.
Advanced analytical monitoring systems enable real-time tracking of waste generation and resource utilization, facilitating continuous improvement in environmental performance [31]. These systems provide detailed data on solvent consumption, energy usage, and waste generation, enabling identification of optimization opportunities and verification of green chemistry improvements [5] [3].
Irritant;Environmental Hazard